molecular formula C8H14O2 B14450988 2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane CAS No. 79033-00-4

2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane

Cat. No.: B14450988
CAS No.: 79033-00-4
M. Wt: 142.20 g/mol
InChI Key: NVTNEDSPNRZVGO-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane is an organic compound with the molecular formula C8H14O2 It is a derivative of 1,3-dioxolane, characterized by the presence of four methyl groups and a methylene group attached to the dioxolane ring

Preparation Methods

The synthesis of 2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane typically involves the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane with a suitable methylene donor. One common method includes the use of formaldehyde or paraformaldehyde under acidic or basic conditions to introduce the methylene group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization .

Industrial production methods may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. Catalysts such as Lewis acids or bases may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression .

Comparison with Similar Compounds

Similar compounds to 2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane include:

The uniqueness of this compound lies in its methylene group, which provides additional reactivity and versatility in chemical synthesis and applications.

Properties

CAS No.

79033-00-4

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2,2,4,4-tetramethyl-5-methylidene-1,3-dioxolane

InChI

InChI=1S/C8H14O2/c1-6-7(2,3)10-8(4,5)9-6/h1H2,2-5H3

InChI Key

NVTNEDSPNRZVGO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)OC(O1)(C)C)C

Origin of Product

United States

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